molecular formula C10H13Cl2N3 B6216667 6-(aminomethyl)quinolin-4-amine dihydrochloride CAS No. 2742659-73-8

6-(aminomethyl)quinolin-4-amine dihydrochloride

Cat. No. B6216667
CAS RN: 2742659-73-8
M. Wt: 246.1
InChI Key:
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Description

“6-(aminomethyl)quinolin-4-amine dihydrochloride” is a chemical compound . It is related to the class of compounds known as quinolines, which are aromatic compounds with a two-ring structure, consisting of a benzene ring fused to a pyridine ring . Quinoline derivatives have been used in various applications, including as antimalarial agents .


Synthesis Analysis

The synthesis of quinoline derivatives often involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(aminomethyl)quinolin-4-amine dihydrochloride involves the reaction of 6-chloromethylquinoline-4-amine with ammonia followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "6-chloromethylquinoline-4-amine", "Ammonia", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 6-chloromethylquinoline-4-amine with ammonia in ethanol at room temperature to form the corresponding imine.", "Step 2: Add sodium borohydride to the reaction mixture and stir at room temperature for several hours to reduce the imine to the corresponding amine.", "Step 3: Add hydrochloric acid to the reaction mixture to form the dihydrochloride salt of 6-(aminomethyl)quinolin-4-amine.", "Step 4: Isolate the product by filtration and wash with ethanol and diethyl ether." ] }

CAS RN

2742659-73-8

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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